

In-Depth Technical Guide: Akt1&PKA-IN-1 (CAS Number 1334107-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Akt1&PKA-IN-1	
Cat. No.:	B015689	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **Akt1&PKA-IN-1**, a potent dual inhibitor of Akt and Protein Kinase A (PKA). This document consolidates available biochemical data, outlines detailed experimental protocols for its characterization, and visualizes its role within relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Akt1&PKA-IN-1, with CAS number 1334107-58-2, has demonstrated nanomolar inhibitory potency against both Akt and PKA, key kinases implicated in numerous cellular processes, including cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making inhibitors of this pathway attractive candidates for therapeutic development. This guide summarizes the key in-vitro activity of **Akt1&PKA-IN-1** and provides a framework for its further investigation.

Biochemical and Pharmacological Data

Akt1&PKA-IN-1 is a small molecule inhibitor with the following chemical properties:



Property	Value
CAS Number	1334107-58-2
Molecular Formula	C20H17Cl2N3O
Molecular Weight	386.27 g/mol

In-Vitro Inhibitory Activity

The primary reported activity of **Akt1&PKA-IN-1** is its potent inhibition of Akt and PKA kinases. The compound also exhibits selectivity over Cyclin-Dependent Kinase 2 (CDK2).

Target Kinase	IC50 (μM)	Reference
ΡΚΑα	0.03	[1]
Akt	0.11	[1]
CDK2	9.8	[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

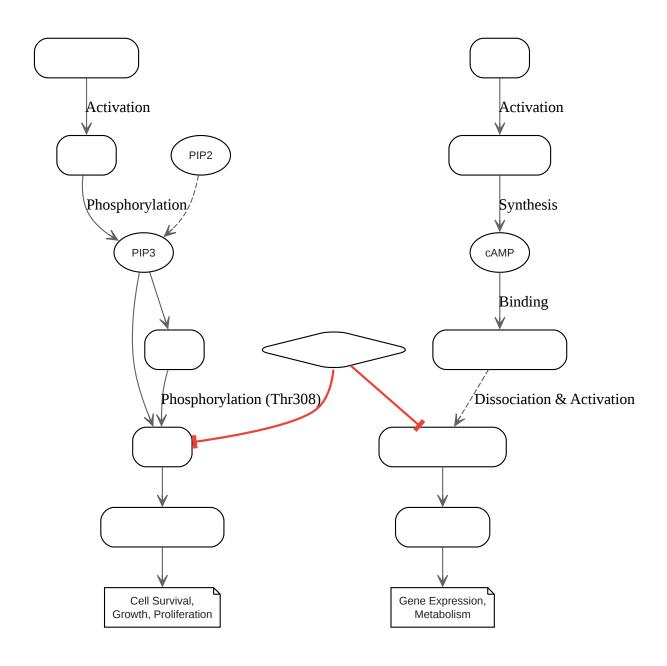
In-Vivo Data, Pharmacokinetics, and Pharmacodynamics

As of the latest available information, specific in-vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for **Akt1&PKA-IN-1** (CAS 1334107-58-2) are not extensively reported in the public domain. Preclinical development of other selective Akt inhibitors has involved evaluation in various xenograft models, often administered via oral or intraperitoneal routes.[2][3][4][5] Pharmacokinetic properties such as plasma exposure, half-life, and bioavailability are critical parameters assessed in these preclinical studies.[6][7][8]

Signaling Pathway Context

Akt1&PKA-IN-1 targets two critical nodes in intracellular signaling. The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. PKA is a key effector of cyclic AMP (cAMP) signaling, influencing a wide array of cellular functions.





Click to download full resolution via product page

PI3K/Akt and PKA Signaling Pathways with points of inhibition.

Experimental Protocols



The following sections provide detailed methodologies for key experiments relevant to the characterization of **Akt1&PKA-IN-1**.

Biochemical Kinase Assays

This protocol describes a typical in-vitro kinase assay to determine the IC₅₀ of an inhibitor against Akt1.

Materials:

- Recombinant human Akt1 enzyme
- Akt substrate peptide (e.g., Crosstide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
- Akt1&PKA-IN-1 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates

Procedure:

- Prepare a serial dilution of Akt1&PKA-IN-1 in DMSO. Further dilute in kinase assay buffer.
- Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the Akt1 enzyme and substrate peptide solution to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

This protocol outlines a method to assess the inhibitory activity of **Akt1&PKA-IN-1** against PKA.

Materials:

- Recombinant human PKA catalytic subunit
- PKA substrate peptide (e.g., Kemptide)
- ATP
- PKA kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Akt1&PKA-IN-1 (dissolved in DMSO)
- Radiolabeled [y-32P]ATP or a non-radioactive detection method (e.g., colorimetric or fluorescent)
- Phosphocellulose paper and scintillation counter (for radioactive assay)

Procedure:

- Prepare serial dilutions of Akt1&PKA-IN-1 in DMSO and then in PKA kinase assay buffer.
- To each reaction tube, add the kinase buffer, diluted inhibitor or DMSO, and the PKA enzyme.
- Add the PKA substrate peptide.
- Initiate the reaction by adding a mixture of cold ATP and [y-32P]ATP.
- Incubate the reaction at 30°C for 10-20 minutes.



- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose papers extensively in phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition and determine the IC₅₀ value.



Click to download full resolution via product page

General workflow for a biochemical kinase inhibitor assay.

Cell-Based Assays

This protocol is used to determine the effect of **Akt1&PKA-IN-1** on the phosphorylation of downstream substrates of Akt and PKA in a cellular context.

Materials:

- Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, U87-MG)
- Cell culture medium and supplements
- Akt1&PKA-IN-1
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit



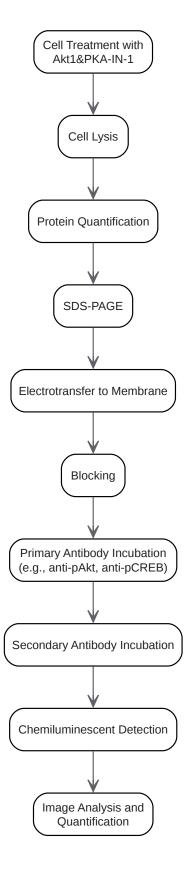
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-phospho-CREB, anti-total CREB)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat cells with various concentrations of Akt1&PKA-IN-1 or DMSO for a specified time (e.g., 1-2 hours).
- Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an ECL substrate and an imaging system.



 Quantify band intensities to determine the relative levels of phosphorylated and total proteins.





Click to download full resolution via product page

Workflow for Western Blot analysis of protein phosphorylation.

Conclusion

Akt1&PKA-IN-1 is a valuable research tool for investigating the roles of Akt and PKA in cellular signaling. Its dual inhibitory activity and selectivity profile make it a useful probe for dissecting the complex interplay between these two important kinase pathways. While in-vitro data demonstrates its potency, further studies are required to fully elucidate its in-vivo efficacy, pharmacokinetic, and pharmacodynamic properties, which will be crucial for any potential therapeutic development. This guide provides a foundational resource for researchers to design and execute further investigations into the biological effects and therapeutic potential of **Akt1&PKA-IN-1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Design and synthesis of novel amide AKT1 inhibitors with selectivity over CDK2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure—Activity Relationship Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



- 8. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Akt1&PKA-IN-1 (CAS Number 1334107-58-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015689#akt1-pka-in-1-cas-number-1334107-58-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com